1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine
Overview
Description
1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine is a chemical compound with the molecular formula C13H17BrFNO and a molecular weight of 302.18 g/mol . It is a pyrrolidine derivative that features a bromo and fluorine-substituted phenoxy group attached to a propyl chain, which is further connected to a pyrrolidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine typically involves the reaction of 4-bromo-2-fluorophenol with 3-chloropropylamine in the presence of a base to form the intermediate 3-(4-bromo-2-fluorophenoxy)propylamine. This intermediate is then reacted with pyrrolidine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same basic principles as the laboratory methods, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxypropylpyrrolidines, while oxidation and reduction can lead to different oxidized or reduced derivatives .
Scientific Research Applications
1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The exact pathways and targets can vary depending on the context of its use. For example, in medicinal research, it may interact with neurotransmitter receptors to modulate neurological activity .
Comparison with Similar Compounds
Similar Compounds
1-(3-(4-Bromo-3-fluorophenoxy)propyl)pyrrolidine: Similar structure but with a different fluorine substitution pattern.
1-(3-(4-Chloro-2-fluorophenoxy)propyl)pyrrolidine: Similar structure with a chlorine atom instead of bromine.
Uniqueness
1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms provides distinct properties compared to other similar compounds .
Properties
IUPAC Name |
1-[3-(4-bromo-2-fluorophenoxy)propyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO/c14-11-4-5-13(12(15)10-11)17-9-3-8-16-6-1-2-7-16/h4-5,10H,1-3,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEICPQIBTYBFNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237947 | |
Record name | 1-[3-(4-Bromo-2-fluorophenoxy)propyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001237947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944279-28-1 | |
Record name | 1-[3-(4-Bromo-2-fluorophenoxy)propyl]pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944279-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-(4-Bromo-2-fluorophenoxy)propyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001237947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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